1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] often involves multi-step chemical processes that result in the formation of complex molecules with pyridine moieties. For instance, novel aromatic diamine monomers and polyimides containing pyridine units have been synthesized to investigate their optical and dielectric properties, demonstrating the versatility and complexity of pyridine-based synthesis (Guan et al., 2014).
Molecular Structure Analysis
The molecular structure of pyridine-containing compounds significantly influences their physical and chemical properties. Studies on polyamides and polyimides derived from pyridine-based monomers reveal that these structures can afford materials with excellent solubility, thermal stability, and mechanical properties due to the inherent characteristics of the pyridine moiety (Kodera et al., 1996).
Chemical Reactions and Properties
Compounds with pyridine structures engage in various chemical reactions, leading to materials with unique properties. For example, polyimides derived from pyridine-containing monomers exhibit good solubility in polar solvents and outstanding thermal and mechanical properties, underscoring the impact of chemical reactions on material properties (Wang et al., 2006).
Physical Properties Analysis
The physical properties of pyridine-containing polymers, such as solubility, thermal stability, and mechanical strength, are closely linked to their molecular structure. Studies show that these polymers possess low moisture absorption, high thermal stability, and excellent mechanical properties, highlighting the importance of molecular design in achieving desired physical characteristics (Madhra et al., 2002).
Scientific Research Applications
The solubility of a related compound, 1,6-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]hexane, in pure solvents increases with temperature. The modified Apelblat equation and NRTL model provide accurate results for pure solvent systems (Zhang et al., 2018).
Another variant, 1,6-bis(hydrazidomethylsulfinyl)hexane, exhibits a folded conformation and forms mononuclear complexes with copper(II). This has potential implications for antituberculosis drug development (Neklyudov et al., 2020).
Bifunctional polymeric initiators for the anionic polymerization of 6-hexanelactam can be prepared, potentially benefiting the production of polyamide block copolymers (Stehlíček et al., 1992).
The crystal packing of 1,6-bis(pyrimidin-2-ylthio)hexane (PTH) is stabilized by weak hydrogen bonds and van der Waals interactions, leading to a two-dimensional array parallel to the bc plane and a three-dimensional design (Berlini et al., 2009).
Hexakis(4-(N-butylpyridylium))benzene, related to the compound , shows a unique six-electron organic redox system, which is significant for its structural transformation in redox reactions (Han et al., 2008).
A Wells-Dawson polyoxometalate-based compound with a flexible bis-pyridyl-bis-amide ligand demonstrates promising electrochemical, luminescent, and photocatalytic properties (Wang et al., 2012).
Dehydrogenation of 1,6-bis(diphenylphosphino)hexane by rhodium(I) and iridium(I) complexes forms various organometallic compounds, which has implications in chemical synthesis (Clark, 1977).
Octamolybdate-based frameworks with flexible bis-pyridyl-bis-amide ligands exhibit electrochemical, luminescent, and photocatalytic activities, which are crucial for material science applications (Wang et al., 2013).
properties
IUPAC Name |
3-(pyridin-2-yldisulfanyl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMRAGUAKPKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394123 | |
Record name | 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] | |
CAS RN |
359435-46-4 | |
Record name | N,N′-1,6-Hexanediylbis[3-(2-pyridinyldithio)propanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359435-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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